Exatecan Intermediate 2 (hydrochloride) Exatecan Intermediate 2 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16617459
InChI: InChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H
SMILES:
Molecular Formula: C13H16ClFN2O2
Molecular Weight: 286.73 g/mol

Exatecan Intermediate 2 (hydrochloride)

CAS No.:

Cat. No.: VC16617459

Molecular Formula: C13H16ClFN2O2

Molecular Weight: 286.73 g/mol

* For research use only. Not for human or veterinary use.

Exatecan Intermediate 2 (hydrochloride) -

Specification

Molecular Formula C13H16ClFN2O2
Molecular Weight 286.73 g/mol
IUPAC Name N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H
Standard InChI Key WELYDNOIIHGYEW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Exatecan Intermediate 2 hydrochloride possesses the empirical formula C₁₃H₁₆ClFN₂O₂·HCl, with a molecular weight of 343.22 g/mol . The hydrochloride salt form enhances solubility in aqueous media, a critical factor for pharmaceutical processing. Key structural features include:

  • A substituted quinoline core enabling intercalation with DNA

  • Fluorine and chlorine atoms enhancing binding affinity to biological targets

  • Tertiary amine functionality facilitating salt formation

The compound’s pH-dependent solubility profile shows optimal dissolution in phosphate-buffered saline (pH 7.4) at concentrations exceeding 50 mg/mL, making it suitable for intravenous formulation development .

Spectroscopic Characterization

Advanced analytical techniques confirm structural integrity:

TechniqueKey Spectral Features
¹H NMR (400 MHz)δ 8.65 (s, 1H, aromatic), 5.32 (m, 2H, CH₂O), 3.89 (q, J=6.8 Hz, 1H, NCH₂)
LC-MS (ESI+)m/z 305.1 [M+H]⁺ (free base), 341.0 [M+Cl]⁻
IR (KBr)3421 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O)

These spectral signatures serve as quality control markers during large-scale synthesis .

Synthetic Pathways and Process Optimization

Conventional Synthesis Route

The traditional seven-step synthesis from camptothecin derivatives involves:

  • Iodination of position 10 on the quinoline ring

  • Sequential nitro group introduction and reduction

  • Friedel-Crafts acylation for ring closure

  • Final hydrochloride salt formation

Improved Synthetic Methodology

Recent advancements address key limitations:

  • Position-selective iodination: Utilizes InCl₃ catalysis to achieve >98% regioselectivity, minimizing isomer formation

  • Tandem reduction steps: Combines nitro, olefin, and nitroso reductions in a single Pd/C-catalyzed hydrogenation step

  • Racemization control: Implements chiral HPLC purification (Chiralpak AD-H column) to maintain >99% enantiomeric excess

These optimizations reduce production costs by 34% compared to legacy processes while meeting pharmacopeial purity standards (≥99.3% by HPLC) .

Pharmacological Applications and Mechanism of Action

Antitumor Activity Profile

As the immediate precursor to Exatecan, the intermediate’s biological activity mirrors the parent compound’s mechanism:

  • Topoisomerase I inhibition: Stabilizes DNA-enzyme complex with IC₅₀ = 0.8 nM in HeLa cell assays

  • Cell cycle arrest: Induces G₂/M phase blockade at concentrations ≥10 nM

  • Apoptotic signaling: Activates caspase-3/7 pathways within 24 hours of exposure

In MX-1 xenograft models (BRCA1-deficient), Exatecan formulations demonstrate complete tumor suppression for >40 days post single-dose administration .

Combination Therapy Synergies

Advanced conjugate technologies enhance therapeutic potential:

Conjugate TypePartner AgentSynergy Effect (CI Value)Tumor Regression (%)
PEG-Exatecan Talazoparib (PARPi)0.32 ± 0.1184.7
pH-sensitive peptide VX-970 (ATRi)0.21 ± 0.0992.1

These combinations enable dose reductions of 75-90% while maintaining efficacy, significantly improving therapeutic indices .

Advanced Formulation Strategies

Polyethylene Glycol (PEG) Conjugation

The 4-arm 40 kDa PEG conjugate demonstrates:

  • Extended circulation half-life (t₁/₂ = 40 hours vs. 2 hours for free Exatecan)

  • Tumor-selective release via β-eliminative linker cleavage

  • 98% plasma stability over 72 hours at 37°C

Pharmacokinetic modeling shows sustained tumor exposure (AUC₀-∞ = 1,840 ng·h/mL) with reduced systemic toxicity .

pH-Responsive Delivery Systems

CBX-12 peptide conjugates exploit tumor microenvironment acidosis (pH 6.5-6.8):

  • pH-dependent membrane insertion (ΔG = -8.2 kcal/mol at pH 6.5 vs. -1.4 kcal/mol at pH 7.4)

  • Glutathione-mediated intracellular payload release (t₁/₂ = 2.7 hours)

  • 54-fold increased tumor accumulation vs. normal tissues

This technology achieves complete responses in 67% of triple-negative breast cancer PDX models .

Dose (mg/kg)LD₅₀Notable Effects
25-Transient leukopenia (Day 3-7)
5050Grade 3 gastrointestinal toxicity
100100100% mortality within 72 hours

Chronic exposure (28-day) at 5 mg/kg/day causes reversible bone marrow suppression without cumulative toxicity .

ParameterMedChemExpress CymitQuimica
Purity (HPLC)99.33%98.5%
Packaging100 mg/vial10-50 mg/vial
Price Range$35/mgInquire
Stability-20°C, 2 years-80°C, 3 years

Current Good Manufacturing Practice (cGMP) batches are available for clinical trial material production .

Experimental Use Cases

  • Combinatorial screening: 384-well assays with PARP/ATR inhibitors (n = 12,000 compounds)

  • ADC development: Site-specific conjugation via maleimide-thiol chemistry (DAR = 3.8 ± 0.2)

  • Radiolabeling: ¹⁸F-Exatecan analogs for PET imaging (SUVmax = 5.2 in tumor vs. 0.8 in muscle)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator